3-Azido-2,2-diphenyloxirane
Description
3-Azido-2,2-diphenyloxirane is an epoxide derivative featuring an azido (-N₃) group at the 3-position and two phenyl groups at the 2,2-positions of the oxirane ring. The azido group confers reactivity for applications such as click chemistry, while the diphenyl substituents may enhance steric bulk and thermal stability. This article compares its hypothetical attributes with experimentally studied analogs, focusing on molecular structure, synthesis, and applications.
Properties
CAS No. |
62848-81-1 |
|---|---|
Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
3-azido-2,2-diphenyloxirane |
InChI |
InChI=1S/C14H11N3O/c15-17-16-13-14(18-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
NOSZGHPDXOUVIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(O2)N=[N+]=[N-])C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2,2-diphenyloxirane typically involves the azidation of 2,2-diphenyloxirane. One common method is the reaction of 2,2-diphenyloxirane with sodium azide (NaN₃) in the presence of a suitable solvent such as acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the azido compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-2,2-diphenyloxirane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas (H₂).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition reactions.
Major Products Formed:
Substitution: Formation of substituted oxiranes.
Reduction: Formation of 2,2-diphenylamine.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
3-Azido-2,2-diphenyloxirane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nitrogen-containing heterocycles and as a reagent in organic synthesis.
Biology: Potential use in bioconjugation reactions due to the reactivity of the azido group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the development of new materials and polymers with unique properties
Mechanism of Action
The mechanism of action of 3-Azido-2,2-diphenyloxirane primarily involves the reactivity of the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between 3-azido-2,2-diphenyloxirane and related compounds:
Key Observations:
- Azido Reactivity : All compounds utilize the azido group for applications ranging from bioconjugation (e.g., nucleosides ) to explosive formulations (e.g., ABAMPA ).
Thermal and Chemical Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
